molecular formula C18H17NO B14349028 Oxazole, 2-(1-methylethyl)-4,5-diphenyl- CAS No. 95275-72-2

Oxazole, 2-(1-methylethyl)-4,5-diphenyl-

Cat. No.: B14349028
CAS No.: 95275-72-2
M. Wt: 263.3 g/mol
InChI Key: VOJJNQHFDVLEFL-UHFFFAOYSA-N
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Description

Oxazole, 2-(1-methylethyl)-4,5-diphenyl- is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the reaction of aromatic aldehydes with p-tolylsulfonylmethyl isocyanide (TosMIC) in polar solvents . Additionally, oxazoles can be synthesized from arylacetylenes and α-amino acids using copper nitrate and iodine .

Industrial Production Methods

Industrial production of oxazole derivatives often employs scalable methods such as the one-pot Van Leusen synthesis, which allows for high yields and purity. The use of ionic liquids as solvents in this method enables the recycling of solvents, making the process more sustainable .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of oxazole derivatives involves interactions with various molecular targets and pathways. For instance, some oxazole compounds act as inhibitors of specific enzymes or receptors, leading to their therapeutic effects . The exact mechanism can vary depending on the specific structure and substitution pattern of the oxazole derivative.

Comparison with Similar Compounds

Similar Compounds

    Oxazoline: Similar to oxazole but with a saturated nitrogen atom.

    Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.

    Thiazole: Contains a sulfur atom instead of oxygen.

Uniqueness

Oxazole, 2-(1-methylethyl)-4,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .

Properties

CAS No.

95275-72-2

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

4,5-diphenyl-2-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C18H17NO/c1-13(2)18-19-16(14-9-5-3-6-10-14)17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

VOJJNQHFDVLEFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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